N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a pyridine ring substituted with a 2-oxopyrrolidin-1-yl moiety at the 5-position. Its molecular formula is C₁₇H₁₅N₅O₂S, with a molecular weight of 353.4 g/mol (calculated based on ). The compound’s structure is characterized by:
- A carboxamide linker (-CONH-) that enhances hydrogen-bonding capabilities.
- A pyridin-3-ylmethyl group substituted with a 2-oxopyrrolidin-1-yl group, which may improve solubility and metabolic stability compared to simpler alkyl chains.
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-16-2-1-5-22(16)13-6-11(8-18-10-13)9-19-17(24)12-3-4-14-15(7-12)21-25-20-14/h3-4,6-8,10H,1-2,5,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRPDKDUZZEFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, target pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core linked to a pyridin-3-ylmethyl moiety and a 2-oxopyrrolidin-1-yl group. The structural attributes contribute significantly to its biological activities.
The primary mechanisms of action for this compound include:
- Inhibition of Receptor Tyrosine Kinases : The compound has been shown to inhibit multiple receptor tyrosine kinases such as the colony-stimulating factor 1 receptor (CSF-1R), c-Kit, and fms-like tyrosine kinase 3 (Flt-3). This inhibition is crucial in cancer therapy as these kinases are often implicated in tumor growth and metastasis.
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Impact on Signaling Pathways : Research indicates that the compound may influence several signaling pathways including:
- Hedgehog Signaling Pathway : Inhibition of this pathway is significant for regulating cell growth and differentiation, with dysregulation often linked to various malignancies .
- Serotonin Receptors : Some derivatives exhibit selective activity against serotonin receptors, suggesting potential applications in mood disorders .
Biological Activity Data
A summary of key biological activities and their respective assay results for this compound is presented below:
| Biological Activity | Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Hedgehog Inhibition | Cell Proliferation Assay | 45 | |
| Serotonin Receptor Binding | Radiolabeled Binding Assay | 12 | |
| Cytotoxicity in Tumor Cells | MTT Assay | 30 |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antitumor Activity : A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the inhibition of critical signaling pathways involved in cell survival .
- Neuroprotective Effects : Another investigation showed that derivatives of similar compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
- Anticonvulsant Properties : Some derivatives have displayed anticonvulsant activity in animal models, indicating their potential therapeutic efficacy in treating epilepsy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Key Comparisons:
Substituent Effects on Bioactivity The target compound’s 2-oxopyrrolidin-1-yl group (a lactam) may enhance solubility compared to morpholine (in 4d) or piperazine derivatives (), as lactams often exhibit balanced lipophilicity and metabolic stability . Positional isomerism: The target’s pyrrolidinone substituent at the 5-position of pyridine (vs. For example, the 5-position may allow better alignment with catalytic pockets in kinases .
Heterocyclic Core Modifications Replacing the thiazole ring in 4d () with a benzo[c][1,2,5]thiadiazole (target compound) introduces additional electron-withdrawing properties, which could strengthen π-π stacking in protein binding but reduce metabolic stability due to increased aromaticity .
Functional Group Variations
- Carboxamide vs. Carbonitrile : The target’s carboxamide group (-CONH-) supports hydrogen bonding, critical for target engagement, whereas carbonitrile groups (e.g., DTCPB in ) are more common in materials science for conjugation .
- Chlorine substituents in 4d () may enhance antimicrobial activity but increase toxicity risks, limiting therapeutic utility compared to the unsubstituted target compound .
Synthetic Accessibility The target compound’s synthesis likely follows amide coupling protocols similar to those in and , though the pyrrolidinone-pyridine moiety may require additional steps for regioselective functionalization .
Q & A
Q. What are the standard synthetic routes for constructing the benzo[c][1,2,5]thiadiazole core in this compound?
The benzo[c][1,2,5]thiadiazole moiety is typically synthesized via cyclization of 4-chloro-o-phenylenediamine with thionyl chloride. Two primary methods are documented:
- Acidic conditions : Using concentrated sulfuric acid at 0–5°C to promote cyclization .
- Basic conditions : Reacting in pyridine at 80–90°C for 2–3 hours, yielding the core with higher purity (confirmed by HPLC) . Key considerations include solvent selection (DMF vs. pyridine) and post-reaction purification via column chromatography.
Q. How can the pyridinylmethyl-pyrrolidinone subunit be efficiently coupled to the benzothiadiazole scaffold?
A common approach involves nucleophilic substitution or reductive amination. For example:
- Step 1 : Activate the pyridine ring at the 3-position using chloromethylation (CH₂O, HCl, ZnCl₂).
- Step 2 : React the chloromethyl intermediate with 2-oxopyrrolidine under basic conditions (K₂CO₃ in DMF) at 60°C for 12 hours .
- Step 3 : Couple this subunit to the benzothiadiazole-5-carboxylic acid via carbodiimide-mediated amidation (EDC/HOBt in DCM) .
Q. What analytical techniques are critical for verifying the compound’s structural integrity?
- NMR : ¹H/¹³C NMR to confirm regioselectivity (e.g., pyridine C-H coupling at δ 8.2–8.5 ppm) .
- IR : Validate amide bonds (C=O stretch at ~1650 cm⁻¹) and thiadiazole ring (C-S-C absorption at ~680 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~425.12) .
Advanced Research Questions
Q. How can contradictory data on reaction yields for thiadiazole synthesis be resolved?
Discrepancies in yields (e.g., 60% in acidic vs. 85% in basic media ) may arise from side reactions (e.g., over-chlorination). Mitigation strategies include:
- Comparative kinetic studies : Monitor reaction progress via TLC or in situ IR.
- Post-reaction quenching : Use ice-cold water to arrest side reactions.
- DoE optimization : Vary temperature, stoichiometry, and solvent polarity to identify robust conditions .
Q. What methodologies are recommended for evaluating the compound’s biological activity in antimicrobial assays?
- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays : Assess bactericidal effects at 2× MIC over 24 hours.
- Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
Q. How can computational modeling guide SAR studies for this compound?
- Molecular docking : Use AutoDock Vina to predict binding to bacterial targets (e.g., E. coli DNA gyrase, PDB: 1KZN). Focus on interactions between the benzothiadiazole core and ATP-binding pockets .
- DFT calculations : Analyze electron density maps to optimize substituent electronegativity (e.g., fluorination at the pyridine ring) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .
Methodological Challenges and Solutions
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes.
- Prodrug modification : Introduce phosphate esters at the pyrrolidinone oxygen for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) via solvent evaporation .
Q. How can regioselectivity issues during pyridine functionalization be addressed?
- Directing groups : Install a temporary nitro group at the 5-position to steer chloromethylation to the 3-position.
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hours) and improve yield (90% vs. 65%) via controlled heating .
Data Interpretation and Validation
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?
- Non-linear regression : Fit IC₅₀ values using GraphPad Prism (four-parameter logistic model).
- ANOVA with Tukey’s test : Compare treatment groups against controls (p < 0.05).
- Hill slope analysis : Identify cooperative binding effects in enzyme inhibition assays .
Q. How should researchers validate conflicting bioactivity results across studies?
- Replicate assays : Perform triplicate experiments under standardized conditions (e.g., pH 7.4, 37°C).
- Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and resazurin-based viability assays .
- Meta-analysis : Pool data from independent studies (e.g., using RevMan) to assess effect size heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
